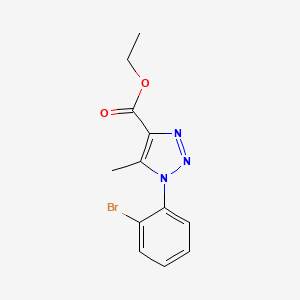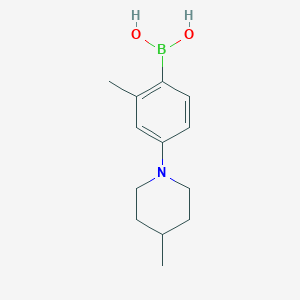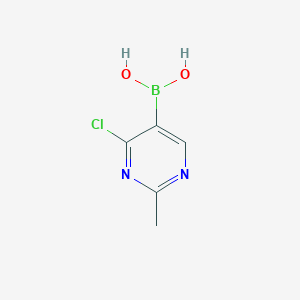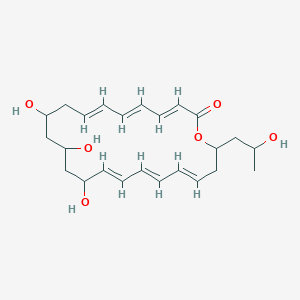
trans-2-(Difluoromethyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Difluoromethyl)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Difluoromethyl)cyclobutanecarboxylic acid typically involves the use of difluoromethylation reagents and cyclobutane derivatives. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which utilizes green solvent-controlled reactions and renewable visible light as the reaction power . This method is known for its high atom economy and chemo-selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .
化学反応の分析
Types of Reactions: trans-2-(Difluoromethyl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions include difluoromethyl ketones, aldehydes, alcohols, and various substituted derivatives .
科学的研究の応用
Chemistry: In chemistry, trans-2-(Difluoromethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structural properties make it valuable for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential to enhance the pharmacokinetic properties of drugs. Its incorporation into drug molecules can improve their stability, bioavailability, and efficacy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
作用機序
The mechanism of action of trans-2-(Difluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity.
類似化合物との比較
- trans-2-(Fluoromethyl)cyclobutanecarboxylic acid
- trans-2-(Chloromethyl)cyclobutanecarboxylic acid
- trans-2-(Bromomethyl)cyclobutanecarboxylic acid
Uniqueness: trans-2-(Difluoromethyl)cyclobutanecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C6H8F2O2 |
|---|---|
分子量 |
150.12 g/mol |
IUPAC名 |
(1S,2S)-2-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m0/s1 |
InChIキー |
CTNBXQCALVHSKS-IMJSIDKUSA-N |
異性体SMILES |
C1C[C@@H]([C@H]1C(F)F)C(=O)O |
正規SMILES |
C1CC(C1C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14089335.png)


![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)


![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)

![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)
